molecular formula C20H21NO3 B607867 GSK8573 CAS No. 1693766-04-9

GSK8573

Cat. No.: B607867
CAS No.: 1693766-04-9
M. Wt: 323.392
InChI Key: QQBGNWWJANJWNY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

GSK8573 plays a role in biochemical reactions as an inactive control compound. It interacts specifically with the bromodomain-containing protein BRD9, exhibiting a binding affinity with a dissociation constant (Kd) value of 1.04 micromolar . This interaction is significant because it allows researchers to distinguish the specific effects of GSK2801 on BAZ2A and BAZ2B bromodomains from non-specific effects. This compound does not interact with BAZ2A/B or other bromodomain families, making it a valuable tool for studying the specificity of bromodomain inhibitors.

Cellular Effects

This compound has been observed to have minimal effects on various types of cells and cellular processes due to its role as an inactive control compound. It does not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . This lack of activity makes this compound an ideal negative control in experiments designed to study the effects of active bromodomain inhibitors like GSK2801.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interaction with the bromodomain-containing protein BRD9. This binding occurs with a dissociation constant (Kd) value of 1.04 micromolar . Unlike GSK2801, this compound does not inhibit or activate enzymes, nor does it cause changes in gene expression. Its primary function is to serve as a structurally related negative control, allowing researchers to differentiate between specific and non-specific effects of bromodomain inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable over time. It does not degrade significantly, and its long-term effects on cellular function are minimal due to its inactivity . This stability makes this compound a reliable negative control in both in vitro and in vivo studies, ensuring consistent results across experiments.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that it does not exhibit significant toxic or adverse effects, even at high doses . This lack of activity at varying dosages further supports its use as a negative control compound in experiments involving bromodomain inhibitors.

Metabolic Pathways

This compound is not involved in any significant metabolic pathways due to its inactivity . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. This lack of metabolic activity ensures that this compound does not interfere with the biochemical processes being studied in experiments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins . Its localization and accumulation are minimal, further supporting its role as an inactive control compound.

Subcellular Localization

This compound does not exhibit specific subcellular localization or targeting signals . It does not undergo post-translational modifications that direct it to specific compartments or organelles. This lack of subcellular activity ensures that this compound remains an effective negative control in experiments involving bromodomain inhibitors.

Preparation Methods

The synthesis of GSK8573 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .

Chemical Reactions Analysis

GSK8573, being an inactive control compound, does not undergo significant chemical reactions under standard laboratory conditions. Its primary role is to serve as a negative control in experiments involving GSK2801. Therefore, it does not participate in typical chemical reactions such as oxidation, reduction, or substitution .

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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